molecular formula C6H11Li B14333708 lithium;3,3-dimethylbut-1-ene CAS No. 109050-52-4

lithium;3,3-dimethylbut-1-ene

Cat. No.: B14333708
CAS No.: 109050-52-4
M. Wt: 90.1 g/mol
InChI Key: LNYWTONOIWOBMN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Neohexene is primarily produced through the dimerization of isobutene (2-methylpropene) using acid catalysts. Isobutene undergoes self-reaction to form neohexene:

      Industrial Production: 2CH3=C(CH3)2C6H122 \cdot \text{CH}_3 = \text{C(CH}_3)_2 \rightarrow \text{C}_6\text{H}_{12} 2⋅CH3​=C(CH3​)2​→C6​H12​

      Synthetic Routes: Besides industrial methods, neohexene can be synthesized in the laboratory by dehydrohalogenation of 3,3-dimethyl-1-chlorobutane using a strong base (e.g., potassium tert-butoxide).

  • Chemical Reactions Analysis

      Reactions: Neohexene participates in various reactions

      Common Reagents and Conditions: Hydrogenation typically employs a metal catalyst (e.g., palladium on carbon) under mild conditions. Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO).

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Neohexene serves as a model compound for studying alkene reactions and catalysis.

      Biology and Medicine: While not directly used in biological or medical applications, its reactivity and structural features contribute to broader research in organic chemistry.

      Industry: Neohexene finds applications in the production of specialty chemicals, polymers, and additives.

  • Mechanism of Action

    • Neohexene’s mechanism of action depends on the specific context (e.g., in catalytic reactions). It acts as a substrate in various transformations, influencing reaction pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other similar compounds include linear alkenes (e.g., 1-butene, 2-butene) and other branched alkenes (e.g., 2-methyl-2-butene).

      Uniqueness: Neohexene’s branched structure sets it apart from linear alkenes, affecting its reactivity and properties.

    Properties

    CAS No.

    109050-52-4

    Molecular Formula

    C6H11Li

    Molecular Weight

    90.1 g/mol

    IUPAC Name

    lithium;3,3-dimethylbut-1-ene

    InChI

    InChI=1S/C6H11.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1

    InChI Key

    LNYWTONOIWOBMN-UHFFFAOYSA-N

    Canonical SMILES

    [Li+].CC(C)(C)C=[CH-]

    Origin of Product

    United States

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